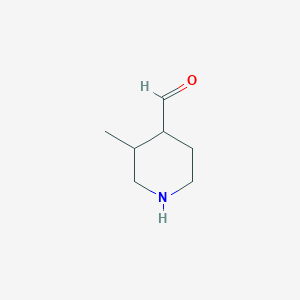
3-Methylpiperidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpiperidine-4-carbaldehyde is an organic compound belonging to the class of piperidine derivatives It features a piperidine ring substituted with a methyl group at the third position and an aldehyde group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpiperidine-4-carbaldehyde can be achieved through several methods. One common approach involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound to form a β-amino-carbonyl compound . Another method includes the reduction of pyridine derivatives using hydrogenation over a molybdenum disulfide catalyst .
Industrial Production Methods: Industrially, this compound can be produced by the hydrogenation of pyridine derivatives. This process typically involves the use of a catalyst such as molybdenum disulfide and hydrogen gas under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-Methylpiperidine-4-carboxylic acid.
Reduction: 3-Methylpiperidine-4-methanol.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Methylpiperidine-4-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methylpiperidine-4-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, it can act as an intermediate in the synthesis of compounds that inhibit enzymes such as collagenase and stromelysin . These enzymes are involved in the degradation of extracellular matrix components, making the compound relevant in the study of diseases related to tissue remodeling.
Comparación Con Compuestos Similares
Piperidine: A six-membered ring containing five methylene bridges and one amine bridge.
1-Methylpiperidine-4-carbaldehyde: Similar to 3-Methylpiperidine-4-carbaldehyde but with the methyl group at the first position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other piperidine derivatives. Its combination of a methyl group and an aldehyde group on the piperidine ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
3-methylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C7H13NO/c1-6-4-8-3-2-7(6)5-9/h5-8H,2-4H2,1H3 |
Clave InChI |
OVOOYXPWTBOKTP-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13486491.png)
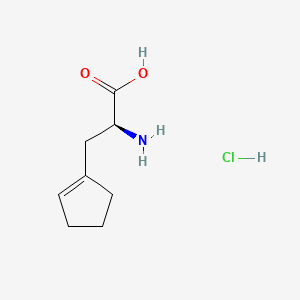
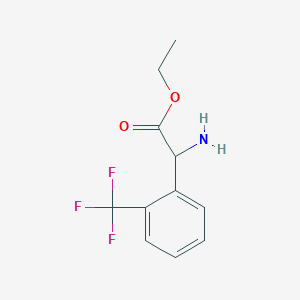
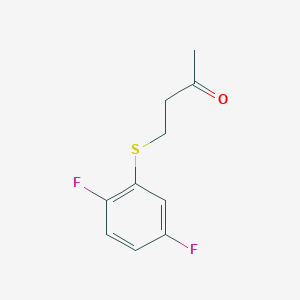
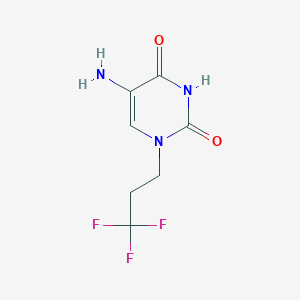
![potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13486531.png)
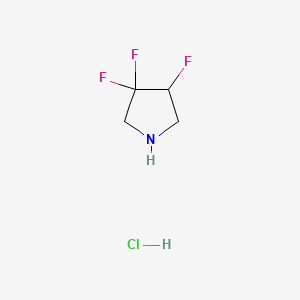
![Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B13486543.png)
![tert-butyl N-({1-[(pyrimidin-2-ylsulfanyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B13486550.png)
![4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid](/img/structure/B13486557.png)

![4,4,5,5-Tetramethyl-2-(spiro[2.3]hexan-5-YL)-1,3,2-dioxaborolane](/img/structure/B13486562.png)

![2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B13486569.png)
